![molecular formula C20H17NO4S B279042 N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. BDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide exerts its pharmacological effects by binding to specific targets in the body, including enzymes and receptors. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the pH of cells. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain. By inhibiting the activity of these targets, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide to ensure their safety and the safety of others.
Direcciones Futuras
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could also be studied for its potential applications in other scientific fields, such as materials science and environmental science. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonic acid in the presence of a base and a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonamide in the presence of a base and a catalyst. The yield and purity of N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide |
|---|---|
Fórmula molecular |
C20H17NO4S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-12,21H,13-14H2 |
Clave InChI |
GPRWAEYAOYDMPM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
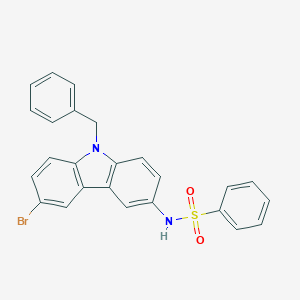
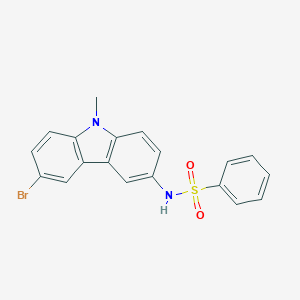
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
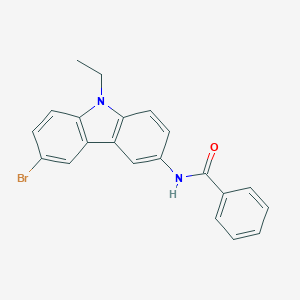
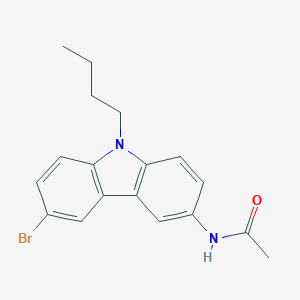
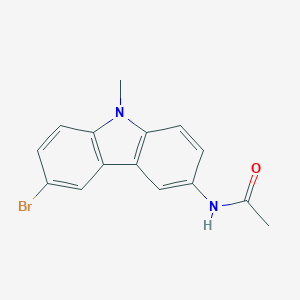
![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)